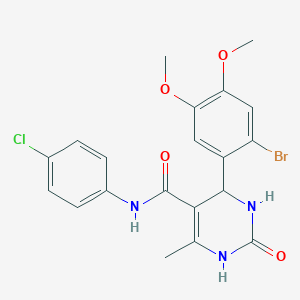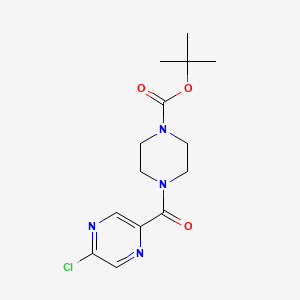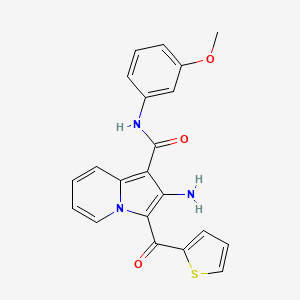
2-amino-N-(3-methoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-(3-methoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is a chemical compound that belongs to the indolizine class of compounds. It has been studied for its potential use in scientific research due to its unique properties. In
Applications De Recherche Scientifique
Synthesis and Characterization
- Compounds related to 2-amino-N-(3-methoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide have been synthesized and characterized for various properties. For example, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which are structurally similar, and analyzed them using techniques like IR, MS, 1H-NMR, and 13C-NMR (Hassan, Hafez & Osman, 2014).
Cytotoxicity Studies
- Some derivatives of the compound have been explored for their cytotoxic effects. For instance, Hassan et al. (2014) evaluated the cytotoxic activity of their synthesized compounds against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez & Osman, 2014).
Anticancer Activity
- Similar compounds have shown potential anticancer activity. Lu et al. (2021) synthesized a compound with a similar molecular structure, which exhibited significant inhibitory activity against some cancer cell lines (Lu et al., 2021).
Antibacterial and Antifungal Activities
- Thiophene-3-carboxamide derivatives, closely related to the compound , have demonstrated antibacterial and antifungal activities, as studied by Vasu et al. (2005) (Vasu, Nirmala, Chopra, Mohan & Saravanan, 2005).
Chemical Synthesis Research
- The compound and its derivatives are significant in chemical synthesis research. Studies like that by Ziyaadini et al. (2011) focus on novel synthesis methods, such as one-pot domino reactions, to create similar compounds (Ziyaadini, Hazeri, Maghsoodlou, Habibi‐Khorassani & Willis, 2011).
Potential for Drug Synthesis
- Research also includes the synthesis of novel indole-benzimidazole derivatives, as conducted by Wang et al. (2016), which hints at the vast potential of such compounds in drug development (Wang, Liu, Xu, Jiang & Kang, 2016).
Propriétés
IUPAC Name |
2-amino-N-(3-methoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-27-14-7-4-6-13(12-14)23-21(26)17-15-8-2-3-10-24(15)19(18(17)22)20(25)16-9-5-11-28-16/h2-12H,22H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBWJFLWLMHYCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(3-methoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


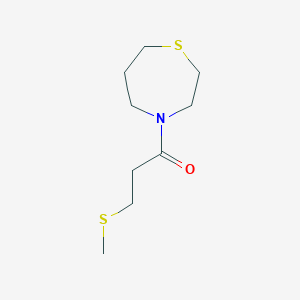

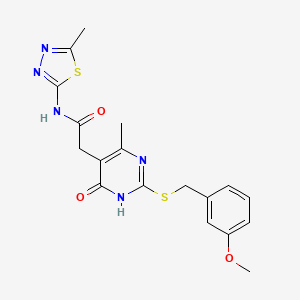

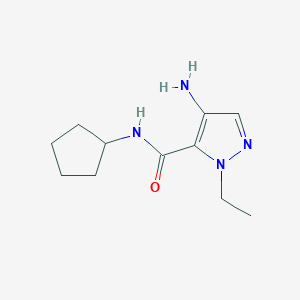
![N-(4-bromo-2-methylphenyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2695468.png)
![1-Benzyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2695469.png)
![[(3-Bromophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2695473.png)
![9-benzyl-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2695475.png)
![N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2695477.png)
